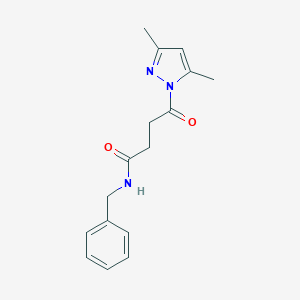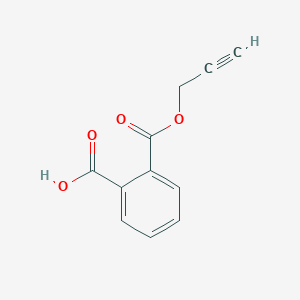![molecular formula C25H24N2O B464729 5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 327069-35-2](/img/structure/B464729.png)
5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazines are a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring . Polybenzoxazines, also called benzoxazine resins, are cured polymerization products derived from benzoxazine monomers .
Synthesis Analysis
Benzoxazines can be synthesized by the Mannich reaction using a phenol, an amine, and formaldehyde . A variety of synthetic methods for benzoxazine monomers have been introduced, including not only the traditional Mannich condensation methods but also cycloaddition and other reactions .Molecular Structure Analysis
Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring .Chemical Reactions Analysis
The curing of benzoxazines takes place by thermal ring-opening polymerization with or without a catalyst . The ring-opening cationic polymerization of a benzoxazine, 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (Pa), with onium salts, such as diphenyliodonium hexafluorophosphate and triphenylsulfonium hexafluorophosphate as initiators, has been investigated .Physical And Chemical Properties Analysis
Polybenzoxazines exhibit properties such as near-zero volumetric change upon curing, low water absorption, high glass transition temperatures, and excellent dielectrical and mechanical properties .Scientific Research Applications
UV Light Shielding
Benzoxazine derivatives, such as the one , have been used in the synthesis of polybenzoxazine/clay hybrid nanocomposites . These nanocomposites have shown excellent UV light shielding properties . For instance, a composite that was cured at 210 °C demonstrated high UV shielding (97 and 85% at wavelengths of 275 and 375 nm, respectively) .
Anti-Corrosion Coatings
The same polybenzoxazine/clay hybrid nanocomposites have also been used as anti-corrosion coatings on mild steel . The electrochemical results showed enhanced polarization resistance of nanocomposites coatings with the increase of modified nanoclay (MNC) content .
Thermal Stability
Polybenzoxazines, including those derived from the compound , are known for their superior thermal properties . They can withstand high temperatures, making them suitable for applications that require materials with high thermal stability .
Optical Properties
The in situ polymerization method used to prepare polybenzoxazine/nanoclay composites results in superior optical properties . This makes them potentially useful in various optical applications .
Adhesives
Polybenzoxazines, also called benzoxazine resins, are frequently used as adhesives . They are produced from the ring-opening polymerization of benzoxazine monomers and its chemical derivatives .
Fiber-Reinforced Plastics
Another major application of polybenzoxazines is in fiber-reinforced plastics . Their superior properties, such as low dielectric constants, high thermal stability, and high glass transition temperatures, make them an excellent choice for this application .
Mechanism of Action
Safety and Hazards
Future Directions
The development of materials with high thermal stability and good hydrophobicity is important in the field of coatings. Fluorinated benzoxazines are good choices for coating applications . There is ongoing research into the synthesis and properties of benzoxazine monomers prepared from naturally occurring phenolic compounds .
properties
IUPAC Name |
2-phenyl-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O/c1-17(2)18-12-14-20(15-13-18)25-27-23(21-10-6-7-11-24(21)28-25)16-22(26-27)19-8-4-3-5-9-19/h3-15,17,23,25H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEDHDXDXIPNOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B464655.png)


![3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid](/img/structure/B464697.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide](/img/structure/B464698.png)
![2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide](/img/structure/B464700.png)
![{4-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B464716.png)
![Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B464717.png)
![5-(2,3-Dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464724.png)
![5-[2-(naphthalen-2-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B464725.png)
![5-[3-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464728.png)
![2-Methoxy-4-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl acetate](/img/structure/B464730.png)

![N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B464750.png)